6-Bromogramine
Overview
Description
6-Bromogramine is a chemical compound with the molecular formula C11H14BrN2 . It has an average mass of 254.146 Da and a monoisotopic mass of 253.033478 Da .
Molecular Structure Analysis
The molecular structure of 6-Bromogramine consists of a bromine atom attached to an indole ring, which is further connected to a dimethylamino group . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
6-Bromogramine has a boiling point of 346.9±27.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.8 mmHg at 25°C, and it has an enthalpy of vaporization of 59.1±3.0 kJ/mol . The compound also has certain solubility and stability characteristics that would need to be determined experimentally.Scientific Research Applications
5-HT2A Receptor Antagonist
6-Bromogramine has been identified as a potential 5-HT2A receptor antagonist . The 5-HT2A receptor is an important target for developing innovative antipsychotic agents in neuropsychiatric disorder therapies . A new indole alkaloid termed 6-bromo-N-propionyltryptamine, a derivative of 6-Bromogramine, exhibited stronger 5-HT2A receptor antagonist activity .
NF-κB-dependent Transcription Activation
6-Bromogramine and its derivative bis-6-bromogramine have been found to activate NF-κB-dependent transcriptional activity . This transcriptional activity is crucial as compounds influencing it possess anticancer, anti-inflammatory, antioxidant, and anti-apoptotic activities .
Marine Natural Products
6-Bromogramine is a marine natural product, isolated from the marine hydroid Abietinaria abietina . Marine natural products are a rich source of novel chemical structures with diverse biological activities.
Neurotransmitter Modulation
As a 5-HT2A receptor antagonist, 6-Bromogramine plays a role in modulating neurotransmitter activity . Serotonin or 5-hydroxytryptamine (5-HT) is a monoamine neurotransmitter that modulates a wide range of physiological and behavioral functions of the central nervous system (CNS), including cognition, mood, mating, feeding, and sleeping .
Antipsychotic Agent Development
The 5-HT2A receptor is an important target for developing innovative antipsychotic agents . As a potential 5-HT2A receptor antagonist, 6-Bromogramine could be used in the development of new antipsychotic drugs .
Tumor Cell Proliferation Inhibition
Compounds influencing NF-κB-dependent transcription, like 6-Bromogramine, can decrease tumor cell proliferation . This makes 6-Bromogramine a potential candidate for cancer treatment research .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Bromogramine is the NF-κB-dependent transcriptional activity in cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
6-Bromogramine interacts with its target by activating the NF-κB-dependent transcriptional activity . This activation can lead to various cellular changes, including the regulation of genes controlling immune response, cellular proliferation, and apoptosis .
Biochemical Pathways
It is known that compounds influencing nf-κb-dependent transcription possess anticancer, anti-inflammatory, antioxidant, and anti-apoptotic activities . Therefore, it is plausible that 6-Bromogramine may influence similar pathways.
Result of Action
The activation of NF-κB-dependent transcription by 6-Bromogramine can lead to a variety of molecular and cellular effects. For instance, it can decrease tumor cell proliferation and increase neuron survival . These effects are likely due to the compound’s influence on gene regulation.
properties
IUPAC Name |
1-(6-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUNQRCQLWHINE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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